H-Ala-ala-tyr-OH

Descripción general

Descripción

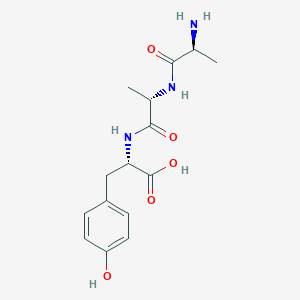

“H-Ala-ala-tyr-OH” is a tripeptide composed of the amino acids alanine, alanine, and tyrosine . It has a molecular formula of C15H21N3O5 and an average mass of 323.34 Da . It is used for the synthesis of mutant peptides .

Synthesis Analysis

The synthesis of similar peptides like Ala-Tyr has been achieved using L-amino acid ligase coupled with an ATP regeneration system . Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis . The L-amino acid ligase from B. subtilis was selected and coupled with the PPK from Sulfurovum lithotrophicum (PPKSL) for regenerating ATP to produce Ala-Tyr in one pot . In the optimization system, 40.1 mM Ala-Tyr was produced within 3 h due to efficient ATP regeneration with hexametaphosphate (PolyP(6)) as the phosphate donor .

Molecular Structure Analysis

The molecular structure of “this compound” includes 10 hydrogen bond acceptors, 7 hydrogen bond donors, and 9 freely rotating bonds . It has a polar surface area of 175 Ų .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of peptides like “this compound” involve the use of L-amino acid ligase and an ATP regeneration system . The reaction for Ala-Tyr synthesis was conducted under specific conditions: 100 mM Tris–HCl (pH 9.0), 45 mM Ala, 45 mM Tyr, 6 mM ADP, 20 mM PolyP 6, 40 mM Mg 2+, 1 U/ml Bs, and 0.75 U/mL PPKSL at 40 °C for 3 h .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 558.0±50.0 °C at 760 mmHg, and a melting point of 238-240℃ (decomposition) . It has a flash point of 291.2±30.1 °C .

Aplicaciones Científicas De Investigación

Chemical Analysis and Quantification

H-Ala-ala-tyr-OH, as a chemical entity, is of significant interest in the field of quantitative nuclear magnetic resonance (NMR). The method, known as quantitative NMR (qHNMR), is a principal analytical method for quantifying single natural products in complex biological matrices. The method stands out for its capability to selectively recognize and quantitatively determine metabolites in intricate biological mixtures, proving highly suitable for the analysis of natural products and their metabolic stages in various organisms. This illustrates the crucial role of this compound and related compounds in ensuring the precision and reliability of analytical methods in biochemistry and pharmacology (Pauli, Jaki, & Lankin, 2005).

Cardiovascular Health Implications

In the realm of cardiovascular health, compounds like this compound (structurally related to fatty acids like ALA) are under investigation for their potential cardioprotective effects. Alpha-linolenic acid (ALA), a fatty acid structurally similar to this compound, is recognized for its role in reducing the incidence of coronary heart diseases (CHD). This is attributed to its involvement in various biological mechanisms like modulation of platelet function, inflammation, endothelial cell function, arterial compliance, and arrhythmias. Observational and clinical studies suggest that modest dietary consumption of ALA may contribute to the primary and secondary prevention of CHD (Mozaffarian, 2005).

Safety and Hazards

Direcciones Futuras

The biosynthesis process of similar peptides like L-Ala-Tyr has been reported for the first time . α-Amino acid ester acyltransferase showed great potential for high-yield L-Ala-Tyr dipeptide biosynthesis in a novel DES green reaction medium under optimized conditions . This environment-friendly platform has also been successfully applied to biofuels and biochemicals production .

Mecanismo De Acción

Target of Action

H-Ala-ala-tyr-OH, also known as Ala-Tyr, is a dipeptide composed of the amino acids alanine and tyrosine

Mode of Action

They can also bind to receptors, triggering or blocking specific signaling pathways .

Biochemical Pathways

The synthesis of this compound involves an enzymatic cascade, where a L-amino acid ligase is used along with polyphosphate kinase (PPK) for ATP regeneration . This process results in the production of Ala-Tyr within a few hours due to efficient ATP regeneration . The molar yield of this process is high, making it an efficient method for the synthesis of this dipeptide .

Result of Action

For instance, they can modulate enzymatic activity, influence signal transduction pathways, or affect the transport of other molecules across cell membranes .

Análisis Bioquímico

Biochemical Properties

H-Ala-ala-tyr-OH plays a significant role in biochemical reactions. It is synthesized by L-amino acid ligase, an enzyme that condenses two amino acids to form a dipeptide . The L-amino acid ligase from Bacillus subtilis was found to be particularly effective in synthesizing this compound .

Cellular Effects

The effects of this compound on cells are primarily related to its constituent amino acid, tyrosine. Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters, which are crucial for cell signaling . Therefore, this compound can indirectly influence cellular processes by providing tyrosine.

Molecular Mechanism

The molecular mechanism of this compound involves its breakdown to release tyrosine . This process is facilitated by enzymes such as α-ester acyltransferase . The released tyrosine can then participate in various biochemical reactions, including the synthesis of neurotransmitters.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable and efficient in ATP regeneration when synthesized using L-amino acid ligase and polyphosphate kinase . Over time, it maintains its stability and continues to provide tyrosine for biochemical reactions .

Metabolic Pathways

This compound is involved in the metabolic pathway of tyrosine. After it is broken down to release tyrosine, the tyrosine can enter various metabolic pathways, including the synthesis of catecholamine neurotransmitters .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23)/t8-,9-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLPMYSCWHTZQU-AUTRQRHGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

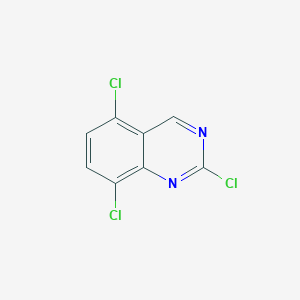

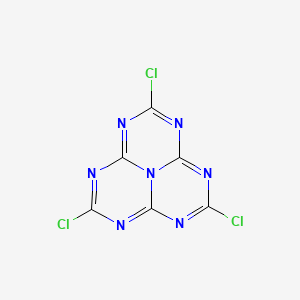

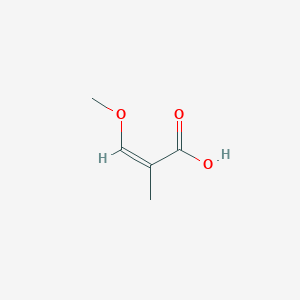

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

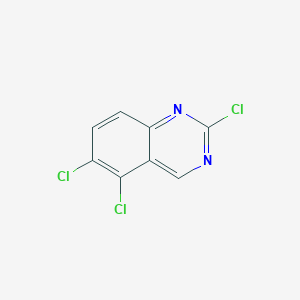

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid](/img/structure/B3278027.png)

![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid](/img/structure/B3278031.png)

![Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278050.png)

![(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B3278118.png)